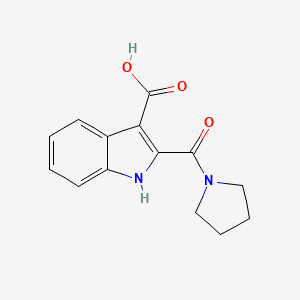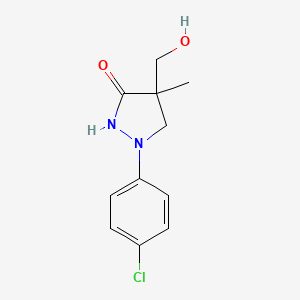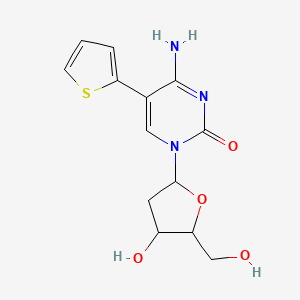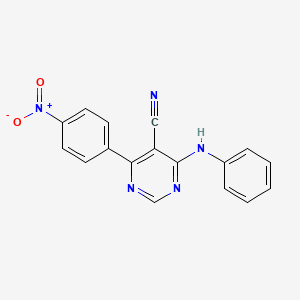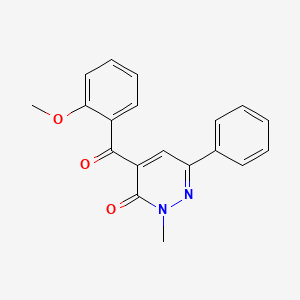![molecular formula C11H7ClN2 B12910115 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile CAS No. 67133-65-7](/img/structure/B12910115.png)
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile is a heterocyclic compound that features a unique structure combining a cycloheptane ring with a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed, where a diketone reacts with an amine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Aplicaciones Científicas De Investigación
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mecanismo De Acción
The mechanism by which 2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 2-Chlorobenzo[h]quinoline-3-carbaldehyde
- Pyrano[2,3-b]quinoline derivatives
Uniqueness
2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile stands out due to its unique combination of a cycloheptane ring with a pyrrole ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various specialized applications .
Propiedades
Número CAS |
67133-65-7 |
|---|---|
Fórmula molecular |
C11H7ClN2 |
Peso molecular |
202.64 g/mol |
Nombre IUPAC |
2-chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile |
InChI |
InChI=1S/C11H7ClN2/c1-7-4-2-3-5-8-9(6-13)11(12)14-10(7)8/h2-5H,1H3 |
Clave InChI |
VPHPTBHFBDSHJV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C2C1=NC(=C2C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)

![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)
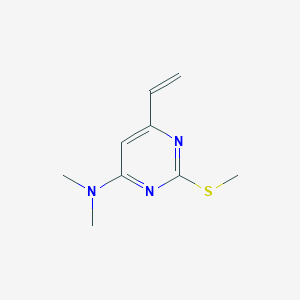

![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)

